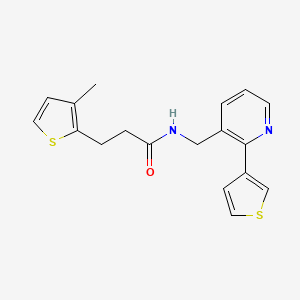

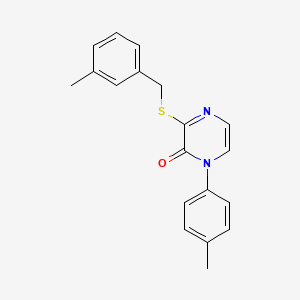

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound that belongs to the class of pyridine derivatives. It has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.

科学的研究の応用

Synthesis and Antiviral Evaluations

Compounds structurally related to 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been synthesized and evaluated for their antiviral activities. For example, Sayed and Ali (2007) explored the synthesis of various thiophene derivatives and their reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles for antiviral evaluations. Such research indicates the potential of thiophene-containing compounds in the development of new antiviral drugs Sayed & Ali, 2007.

Organic Light-Emitting Diode (OLED) Application

Thiophene derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied homoleptic cyclometalated iridium complexes with thiophene ligands, showing high efficiency and red phosphorescence, which are crucial for OLED applications. This work underscores the significance of thiophene and pyridine derivatives in creating advanced materials for electronic and optoelectronic devices Tsuboyama et al., 2003.

Electrochemical Applications

Thiophene derivatives have been extensively studied for their electrochemical properties, leading to applications in conducting polymers and electrochromic devices. For instance, Visy, Lukkari, and Kankare (1994) investigated the electrochemical polymerization of terthiophene derivatives, highlighting their potential in creating soluble conducting polymers with applications in electronics and materials science Visy et al., 1994.

Photovoltaic and Solar Cell Applications

The incorporation of thiophene derivatives into solar cell materials has been a topic of research, aiming to improve the efficiency and stability of photovoltaic devices. Rider et al. (2010) developed a cationic polythiophene-modified cathodic interface for inverted polymer/fullerene solar cells, demonstrating the role of thiophene derivatives in enhancing solar cell performance and stability Rider et al., 2010.

特性

IUPAC Name |

3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-13-6-10-23-16(13)4-5-17(21)20-11-14-3-2-8-19-18(14)15-7-9-22-12-15/h2-3,6-10,12H,4-5,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLWVJFWDDTTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)

![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)

![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)